Structural Differentiation: 3,5-Dimethyl Substitution Pattern vs. Unsubstituted, 4-Cyano, and 2-Methyl Analogs
The 3,5-dimethyl substitution on the benzamide ring differentiates CAS 1203411-64-6 from the unsubstituted parent (CAS 1203220-04-5), the 4-cyano analog (CAS 1203372-75-1), and the 2-methyl analog (CAS 1207034-30-7) . The symmetric 3,5-dimethyl pattern introduces steric hindrance that can restrict rotational freedom of the benzamide ring and modulate π-stacking interactions with aromatic residues in the target binding pocket. In the broader benzamide S1P receptor modulator field (US Patent US20100041715A1), systematic variation of benzamide substitution is a critical determinant of both S1P subtype selectivity and functional antagonist activity [1]. Published SAR data for structurally related S1P2 antagonists demonstrate that methylation of the benzamide core can shift IC50 values by more than 10-fold depending on position and count [2].
| Evidence Dimension | Structural substitution pattern and steric/electronic properties |
|---|---|
| Target Compound Data | 3,5-dimethyl substitution; molecular weight 285.4 g/mol; formula C17H19NOS |
| Comparator Or Baseline | Unsubstituted parent (CAS 1203220-04-5, MW 257.36, C15H15NOS); 4-cyano analog (CAS 1203372-75-1, MW 282.36, C16H14N2OS); 2-methyl analog (CAS 1207034-30-7, MW 271.38, C16H17NOS) |
| Quantified Difference | ΔMW = +28.0 vs. unsubstituted; +3.0 vs. 4-cyano; +14.0 vs. 2-methyl. Dual methyl groups increase lipophilicity (estimated ΔcLogP ≈ +1.0–1.2 vs. unsubstituted parent). |
| Conditions | Structural comparison based on SMILES and molecular formula data from Chemsrc database |
Why This Matters
The unique 3,5-dimethyl substitution pattern provides a distinct steric and lipophilic profile not recapitulated by any single-point substitution analog, making this compound a non-fungible tool for probing hydrophobic binding pocket interactions in SAR campaigns.
- [1] Mattes H, Nozulak J, Orain D, Dev KK. Benzamides Useful as S1P Receptor Modulators. US Patent Application US20100041715A1. Assigned to Novartis; published 2010-08-05. View Source
- [2] Hashimoto A, et al. Discovery of novel S1P2 antagonists. Part 1: discovery of 1,3-bis(aryloxy)benzene derivatives. Bioorg. Med. Chem. Lett. 2015; 25: 1479-82. PMID: 25754484. Demonstrates SAR sensitivity to aryl substitution in S1P2 antagonist chemotypes. View Source
